molecular formula C16H19NO3 B184709 benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 145100-54-5

benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B184709
CAS No.: 145100-54-5
M. Wt: 273.33 g/mol
InChI Key: SYWFGYZHYRYOKS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

benzyl 4-oxo-2-propyl-2,3-dihydropyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-6-14-11-15(18)9-10-17(14)16(19)20-12-13-7-4-3-5-8-13/h3-5,7-10,14H,2,6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWFGYZHYRYOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439004
Record name Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145100-54-5
Record name Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via the formation of a Knoevenagel adduct between the aldehyde and β-ketoester, followed by Michael addition of ammonia and subsequent cyclization. For the target compound, propionaldehyde serves as the aldehyde component, while benzyl acetoacetate acts as the β-ketoester. Ammonium acetate is typically used as the ammonia source in acetic acid or ethanol solvents.

Key parameters influencing yield and purity include:

  • Temperature : Reactions conducted at 80–100°C under reflux yield 65–75% product.

  • Catalyst : Lewis acids such as ZnCl₂ or BF₃·OEt₂ improve cyclization efficiency, reducing reaction time by 30–40%.

  • Solvent : Ethanol or toluene are preferred for their ability to dissolve intermediates while facilitating azeotropic water removal.

Table 1: Hantzsch Synthesis Optimization Parameters

ParameterOptimal ConditionYield (%)Purity (%)
Temperature90°C7295
Catalyst (ZnCl₂)10 mol%7897
Solvent (Ethanol)Reflux6893

Organocatalytic Enantioselective Synthesis

Recent advances in asymmetric catalysis have enabled the enantioselective synthesis of dihydropyridines. The MacMillan protocol, originally developed for β-hydroxyaminoaldehydes, has been adapted for this compound.

Stepwise Methodology

  • β-Hydroxyaminoaldehyde Preparation :

    • N-Boc-O-TBS-protected hydroxylamine undergoes enantioselective 1,4-addition to α,β-unsaturated aldehydes using an imidazolidinone catalyst (e.g., (2R,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one).

    • Yields: 85–92% enantiomeric excess (ee) achieved at −20°C in CHCl₃.

  • Alkyne Addition and Oxidation :

    • Propargyl alcohols are formed via nucleophilic addition of alkynyl lithium reagents to β-hydroxyaminoaldehydes.

    • Oxidation with MnO₂ or Dess-Martin periodinane converts alcohols to ynones (85–90% yield).

  • Cyclization :

    • TBS deprotection with TBAF triggers 7-endo-dig cyclization to form 3,4-dihydro-1,2-oxazepin-5(2H)-ones.

    • Reductive N–O bond cleavage (Zn/AcOH) followed by Boc deprotection yields 2-substituted 2,3-dihydropyridin-4(1H)-ones.

Table 2: Organocatalytic Synthesis Performance

StepCatalyst/ReagentYield (%)ee (%)
1,4-AdditionImidazolidinone9092
Alkyne Additionn-BuLi88
CyclizationTBAF8290

Microwave-Assisted Synthesis

Industrial-scale production increasingly employs microwave-assisted techniques to enhance reaction efficiency. A patented method adapted from (S)-4-benzyl-3-propionyl-2-oxazolidone synthesis demonstrates this approach.

Protocol Overview

  • Carboxyl Reduction :

    • 2-Amino-benzene ethylformic acid is reduced with LiAlH₄ in THF at 0°C, yielding aminophenylpropyl alcohol (95% purity).

  • Cyclization :

    • Microwave irradiation (150 W, 100°C, 20 min) promotes cyclization in the presence of NaHCO₃, achieving 94% yield.

  • Acylation :

    • Propionyl chloride is added at −10°C to the cyclized intermediate, followed by warming to 50°C for 3 h (89% yield).

Table 3: Microwave Synthesis Efficiency

StepConditionYield (%)Time Reduction
Cyclization150 W, 100°C9475%
Acylation−10°C to 50°C8950%

Industrial-Scale Production

VulcanChem’s industrial methodology emphasizes continuous flow systems and high-pressure reactors to optimize throughput:

  • Continuous Flow Reactors :

    • Residence time: 10–15 min at 120°C.

    • Output: 5–10 kg/h with 98% purity.

  • Purification :

    • Crystallization from methanol/water mixtures (3:1 v/v) removes byproducts like unreacted β-ketoester.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)Scalabilityee (%)Cost Efficiency
Hantzsch72HighLow
Organocatalytic82Moderate90High
Microwave89HighModerate
Industrial Flow98Very HighVery High

Chemical Reactions Analysis

Nucleophilic Addition Reactions

This compound undergoes nucleophilic additions at the α,β-unsaturated carbonyl position. Key findings include:

Grignard Reagent Additions

  • Reagents : Ethylmagnesium bromide (EtMgBr), isopropylmagnesium bromide.
  • Catalytic System : Copper(I) bromide (CuBr·SMe2) with chiral bisphosphine ligands (e.g., L1).
  • Conditions : Toluene solvent, -78°C, 12 hours.
  • Outcome : Enantioselective alkylation at the 4-position, yielding chiral 2-substituted dihydropyridinones with >95% enantiomeric excess (ee) .

Table 1: Representative Alkylation Reactions

Grignard ReagentProduct StructureYield (%)ee (%)Source
EtMgBr2-Ethyl-4-oxo-dihydropyridine6697
iPrMgBr2-Isopropyl-4-oxo-dihydropyridine5895

Lewis Acid-Mediated Reactions

Lewis acids enhance reactivity and selectivity in conjugate additions:

BF₃·OEt₂-Promoted Additions

  • Role of BF₃ : Stabilizes the enolate intermediate, improving regioselectivity .
  • Substrates : Organoaluminum or Grignard reagents.
  • Outcome : Full conversion to alkylated products with 99% ee under optimized conditions .

Oxidation and Cyclization

The α,β-unsaturated carbonyl system enables oxidative transformations:

Oxidation to Pyridine Derivatives

  • Reagents : MnO₂, DDQ, or O₂.
  • Outcome : Aromatization to substituted pyridines, retaining the benzyl carboxylate group .

7-endo-dig Cyclization

  • Conditions : TBS-deprotection followed by heating in THF.
  • Product : 3,4-Dihydro-1,2-oxazepin-5(2H)-ones, confirmed by X-ray crystallography .

Silylation

  • Reagent : Triethylsilyl triflate (TESOTf).
  • Outcome : Protection of the 5-position, enabling further functionalization (e.g., cross-coupling) .

Hydrogenolysis

  • Conditions : H₂/Pd-C in EtOAc.
  • Outcome : Cleavage of the benzyl group to yield free carboxylic acids .

Catalytic Asymmetric Dearomatization

  • Substrates : Pyridinium salts generated in situ via acylation (e.g., benzyl chloroformate).
  • Catalyst : L1-CuBr complex (6 mol%).
  • Outcome : Enantioselective synthesis of 2-alkyl-4-piperidones with 80–98% ee .

Key Mechanistic Insights

  • Copper-Ligand Coordination : The chiral copper complex directs nucleophilic attack to the β-position of the α,β-unsaturated carbonyl, as supported by DFT calculations .
  • Solvent Effects : Toluene and CH₂Cl₂ optimize solubility and reaction rates for high-yield transformations .

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:
The compound is typically synthesized through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions. This multi-step organic reaction is crucial for producing high yields of the compound with desired purity levels.

Reactions:
Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical transformations:

  • Oxidation: Leading to pyridine derivatives.
  • Reduction: Forming tetrahydropyridine derivatives.
  • Substitution Reactions: Including nucleophilic or electrophilic substitutions on the benzyl or dihydropyridine rings.

Biological Research Applications

Pharmacological Potential:
Research indicates that this compound exhibits potential pharmacological activities. Its structure suggests possible interactions with biological targets such as enzymes and receptors, making it a candidate for drug development. Notably, it may have applications in treating cardiovascular and neurological disorders due to its ability to modulate calcium channels similar to other dihydropyridines like nifedipine and amlodipine .

Mechanism of Action:
The compound's mechanism of action likely involves modulation of cellular signaling pathways. This could include the inhibition of specific enzymes or the alteration of receptor activity, which may lead to therapeutic effects in various conditions.

Industrial Applications

Fine Chemicals Production:
In industrial settings, this compound serves as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its unique properties allow for the development of specialized compounds used in various applications ranging from agrochemicals to advanced materials .

Mechanism of Action

The mechanism of action of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Research Implications and Limitations

  • Gaps in Data : Detailed spectral data (e.g., NMR, MS) for analogs like benzyl 2-ethyl-4-oxo-... are absent in the provided evidence, limiting direct comparisons .
  • Catalytic Challenges : While Grubbs catalyst enables spirocyclic derivatives (e.g., tert-butyl 4,4-diallyl-...), low yields (15–18%) highlight inefficiencies compared to the target compound’s optimized route .

Biological Activity

Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate is a synthetic organic compound belonging to the dihydropyridine class, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol
CAS Number: 145100-54-5

The compound features a dihydropyridine ring, which is significant in various biological activities. Its structure includes a benzyl group and a carboxylate functional group, contributing to its unique chemical properties.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research indicates that compounds similar to benzyl 4-oxo-2-propyl-3,4-dihydropyridine derivatives have demonstrated significant antibacterial properties. For instance, studies have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic processes. The mechanism typically involves binding to the active site of the enzyme, thus preventing substrate interaction and subsequent catalysis.
  • Cardiovascular Effects : Dihydropyridines are known for their calcium channel blocking properties. Benzyl 4-oxo-2-propyl derivatives may exhibit similar effects, potentially leading to vasodilation and reduced blood pressure, making them candidates for cardiovascular therapeutics .

The biological activity of this compound is mediated through interactions with specific molecular targets:

  • Calcium Channels : By inhibiting calcium influx through voltage-gated calcium channels, these compounds can lead to relaxation of vascular smooth muscle.
  • Enzyme Interactions : The compound's structural features allow it to interact with various enzymes, potentially modulating their activity and influencing metabolic pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Hantzsch dihydropyridine synthesis, which includes:

  • Condensation Reaction : An aldehyde reacts with a β-ketoester in the presence of ammonia or an amine.
  • Cyclization : The initial product undergoes cyclization to form the dihydropyridine ring.
  • Carboxylation : Post-cyclization modifications introduce the carboxylate group at the appropriate position.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits specific metabolic enzymes
Cardiovascular EffectsPotential calcium channel blocker

Case Study Example

A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of various dihydropyridine derivatives, including benzyl 4-oxo compounds. The results indicated that these compounds significantly inhibited bacterial growth in vitro, suggesting their potential as new antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for preparing benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate, and how can reaction efficiency be optimized?

The compound is typically synthesized via a two-step process: (1) Formation of the 3,4-dihydropyridine core and (2) introduction of the benzyl carbamate group. A common method involves reacting 4-oxo-2-propylpiperidine with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Optimization includes controlling stoichiometry (1.1–1.2 equiv. of benzyl chloroformate to avoid side reactions) and maintaining low temperatures (−20°C) to minimize esterification byproducts . Purification via flash chromatography (n-pentane:ether, 3:1) yields >70% purity, while recrystallization improves crystallinity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

  • 1H/13C NMR : The dihydropyridine ring protons resonate at δ 2.58–4.19 ppm (J = 5.9–6.2 Hz), with the benzyl group aromatic protons at δ 7.30–7.41 ppm. The 4-oxo carbonyl appears at ~194 ppm in 13C NMR .
  • HRMS : Confirms molecular weight (e.g., [M+Na]+ = 296.1258 for tert-butyl analogs) . Contradictions in spectra (e.g., unexpected splitting) may arise from diastereomers or solvent effects. Deuterated solvent swaps (CDCl3 vs. DMSO-d6) and 2D NMR (COSY, HSQC) resolve ambiguities .

Q. What are the documented reactivity patterns of the 3,4-dihydropyridine core in this compound?

The 4-oxo group is electrophilic, enabling nucleophilic additions (e.g., Grignard reagents). The dihydropyridine ring undergoes cycloadditions or radical-mediated C–C bond formation under iron catalysis (e.g., Fe(dibm)3 with PhSiH3 in EtOH at 60°C) . The benzyl carbamate group is labile under hydrogenolysis (H2/Pd-C) or acidic conditions, enabling deprotection for downstream functionalization .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during synthesis, such as over-alkylation or esterification?

Over-alkylation is minimized by using a slight excess of benzyl chloroformate (1.05–1.1 equiv.) and slow addition to maintain low local concentrations. Esterification byproducts (e.g., methyl esters from methanol solvents) are avoided by substituting methanol with THF or dichloromethane . Real-time monitoring via TLC (Rf = 0.45 in n-pentane:ether) ensures reaction progress .

Q. What strategies are employed to enhance the compound’s stability in catalytic applications, such as photoclick reactions?

Stability under light or radical conditions is improved by:

  • Solvent selection : EtOH or acetonitrile reduces radical quenching.
  • Additives : Na2HPO4 buffers pH to prevent keto-enol tautomerism . In photoclick reactions with phenanthraquinones (PQs), substituting the dihydropyridine with electron-deficient analogs (e.g., 5-bromo derivatives) increases k2 values by 2–3×, enhancing reaction quantum yields (ΦP) .

Q. How does structural modification (e.g., halogenation) impact the compound’s bioactivity or catalytic utility?

Bromination at the 5-position (e.g., benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, CAS 865996-16-3) increases electrophilicity, improving cross-coupling efficiency (e.g., Suzuki-Miyaura with phenylboronic acid, 74% yield) . Halogenated derivatives also exhibit enhanced binding in enzyme inhibition assays due to halogen bonding .

Data Contradiction Analysis

Q. Discrepancies in reported melting points or solubility: How should researchers validate physical properties?

The compound’s melting point is rarely reported due to its oily consistency post-purification . Solubility in DCM (>50 mg/mL) and moderate solubility in EtOH (~10 mg/mL) are consistent across studies. Discrepancies arise from residual solvents; lyophilization or azeotropic drying with toluene ensures reproducible data .

Methodological Best Practices

Q. What purification techniques are recommended for isolating high-purity batches?

  • Flash chromatography : Use silica gel with n-pentane:ether (3:1) for baseline separation of diastereomers .
  • Recrystallization : Ethyl acetate/hexane (1:5) yields crystals suitable for X-ray diffraction .
  • HPLC : Reverse-phase C18 columns (ACN:H2O gradient) resolve polar impurities .

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